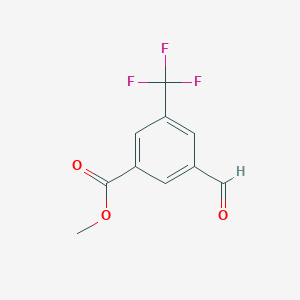

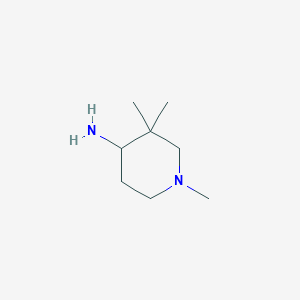

![molecular formula C24H21N5O3 B2958306 N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921509-04-8](/img/structure/B2958306.png)

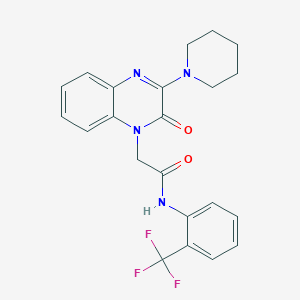

N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of carboxylic acids and amines, mediated by N,N’-dicyclohexylcarbodiimide (DCC), a common dehydrating agent used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications

Anti-Inflammatory Applications

The compound has a fragment similar to Naproxen, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, menstrual cramps, inflammatory diseases such as rheumatoid arthritis, and fever . The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Antiviral Applications

The compound has been tested for its SARS-CoV-2 RdRp inhibitory effect in a Gluc reporter system specifically initiated by the coronavirus RdRp, utilizing remdesivir as the positive control . This suggests potential antiviral applications, particularly in the treatment of COVID-19 .

Treatment of Influenza A

A combination of three drugs, including naproxen, has been successfully used to treat patients hospitalized for influenza A (H3N2) infection . This suggests that the compound could potentially be used in the treatment of influenza A.

Antiproliferative Applications

The compound has a fragment similar to Brequinar, a well-known inhibitor of human dihydroorotate dehydrogenase (DHODH) . The inhibitors of DHODH have immunosuppressant, antiproliferative, and antimalarial activities .

Antimalarial Applications

As mentioned above, the inhibitors of DHODH have antimalarial activities . This suggests that the compound could potentially be used in the treatment of malaria.

Neuromodulatory Applications

Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . Tryptamine derivatives play a fundamental role in the human body . This suggests that the compound could potentially be used in neuromodulation.

Future Directions

Mechanism of Action

Target of action

The compound contains an indole moiety, which is a common structure in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Biochemical pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Given the wide range of activities associated with indole derivatives , it’s likely that multiple pathways could be involved.

Result of action

Based on the biological activities of indole derivatives , the effects could potentially include antiviral, anti-inflammatory, or anticancer activities, among others.

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3/c1-28-14-18(22(30)25-12-11-15-13-26-19-10-6-5-9-17(15)19)20-21(28)23(31)29(24(32)27-20)16-7-3-2-4-8-16/h2-10,13-14,26H,11-12H2,1H3,(H,25,30)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGQVYDQTNAUPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-ynamide](/img/structure/B2958231.png)

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2958236.png)

![8-(Cyclohexylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2958237.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2958240.png)

![5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2958245.png)